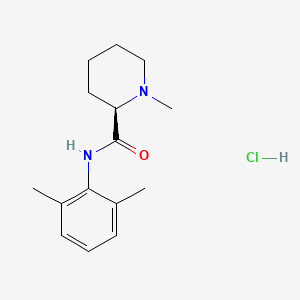
Menaquinone 7-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Menaquinone 7-d7, also known as Vitamin K2-7, is a form of Vitamin K2 that is characterized by the presence of seven isoprenoid units in its side chain. This compound is a deuterated form of Menaquinone-7, where seven hydrogen atoms are replaced by deuterium. This compound is a fat-soluble vitamin that plays a crucial role in various physiological processes, including bone health and cardiovascular function .
準備方法
Synthetic Routes and Reaction Conditions
Menaquinone 7-d7 can be synthesized through both chemical and biological methods. The chemical synthesis involves the use of deuterated precursors to introduce deuterium atoms into the molecule. One common method is the hydrogenation of deuterated naphthoquinone derivatives in the presence of a palladium catalyst. The reaction conditions typically involve high pressure and temperature to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound often relies on fermentation processes using bacterial strains such as Bacillus subtilis. The fermentation medium is optimized to enhance the yield of this compound, and the product is extracted using organic solvents. The purity of the final product is ensured through various purification techniques, including chromatography .
化学反応の分析
Types of Reactions
Menaquinone 7-d7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form menaquinone epoxides.
Reduction: The compound can be reduced to form dihydromenaquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the isoprenoid side chain is modified.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, thiols
Major Products
Oxidation: Menaquinone epoxides
Reduction: Dihydromenaquinone derivatives
Substitution: Modified isoprenoid side chains
科学的研究の応用
作用機序
Menaquinone 7-d7 exerts its effects by activating Vitamin K-dependent proteins, which play a crucial role in calcium metabolism. One of the key proteins activated by this compound is osteocalcin, which is involved in the mineralization of bone tissue. By activating osteocalcin, this compound helps ensure that calcium is properly deposited in the bones, promoting bone strength and reducing the risk of osteoporosis .
In the cardiovascular system, this compound activates matrix Gla protein, which inhibits the calcification of arterial walls. This helps reduce the risk of arterial stiffness and atherosclerosis .
類似化合物との比較
Menaquinone 7-d7 is part of the larger family of menaquinones, which includes several compounds with varying numbers of isoprenoid units. Some similar compounds include:
Menaquinone-4 (MK-4): This compound has four isoprenoid units and is known for its shorter half-life compared to this compound.
Menaquinone-9 (MK-9): With nine isoprenoid units, MK-9 has a longer half-life than this compound.
Phylloquinone (Vitamin K1): This compound is found in green leafy vegetables and is primarily involved in blood clotting.
This compound is unique due to its longer half-life and higher bioavailability, making it a preferred choice for supplementation to achieve optimal Vitamin K2 levels .
特性
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i9D3,10D,11D,30D,31D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKQPZMEYJZGPI-HRQALKRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857960 |
Source


|
| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233937-31-9 |
Source


|
| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)









